molecular formula C7H16O2 B1604764 2-(2-Methoxyethoxy)-2-methylpropane CAS No. 66728-50-5

2-(2-Methoxyethoxy)-2-methylpropane

Cat. No.: B1604764
CAS No.: 66728-50-5
M. Wt: 132.2 g/mol
InChI Key: FQQBAHSCHMASLR-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-2-methylpropane is a specialty ether compound of interest in advanced material science and polymer research. Its structure, featuring an ether-linked glycol chain and a sterically hindered tert-butyl-like group, makes it a valuable building block for the synthesis of tailored macromolecules. Researchers utilize this compound in the design of polyurethane systems, where it can be incorporated as a functional initiator in the ring-opening polymerization of lactones to create polyol soft segments with precisely spaced hydrophilic side chains . The resulting polymers demonstrate modified surface properties, including tunable wettability, and altered thermal characteristics, which are critical for developing specialized coatings and biomaterials . Furthermore, its potential application extends to organic synthesis, where it may serve as a precursor or intermediate in reactions such as the Williamson ether synthesis for constructing more complex molecular architectures .

Properties

CAS No.

66728-50-5

Molecular Formula

C7H16O2

Molecular Weight

132.2 g/mol

IUPAC Name

2-(2-methoxyethoxy)-2-methylpropane

InChI

InChI=1S/C7H16O2/c1-7(2,3)9-6-5-8-4/h5-6H2,1-4H3

InChI Key

FQQBAHSCHMASLR-UHFFFAOYSA-N

SMILES

CC(C)(C)OCCOC

Canonical SMILES

CC(C)(C)OCCOC

Other CAS No.

66728-50-5

Pictograms

Flammable; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2-Methoxyethoxy)-2-methylpropane with structurally related compounds, focusing on molecular properties, physical characteristics, and applications.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Physical Properties (Inferred) Applications/Notes References
2-Ethoxy-2-methoxypropane C₆H₁₄O₂ 118.18 Ethoxy and methoxy groups on propane Likely low viscosity, volatile Solvent, intermediate
2-(2-(2-Methoxyethoxy)ethoxy)propane C₈H₁₈O₃ 162.23 Extended ethoxy-methoxy chain Higher boiling point, hygroscopic Co-solvent in coatings, adhesives
2-(2-Iodoethoxy)-2-methylpropane C₆H₁₃IO 228.07 Iodo-substituted ethoxy group Liquid, stored at 4°C Potential alkylating agent
2-Methyl-2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]propane C₁₅H₃₂O₄ 276.41 Branched isopropoxy-ethoxy chain High viscosity, low volatility Specialty solvent
Ethyl 2-methoxy-2-methylpropanoate C₇H₁₄O₃ 146.19 Ester group (vs. ether) Moderate polarity, ester reactivity Flavoring agent, plasticizer

Key Findings from Comparative Analysis

Effect of Substituents on Physical Properties

  • Chain Length : Increasing ethoxy chain length (e.g., 2-(2-(2-Methoxyethoxy)ethoxy)propane vs. 2-Ethoxy-2-methoxypropane) correlates with higher molecular weight and boiling point, enhancing solubility in polar solvents .
  • Halogenation : The iodine atom in 2-(2-iodoethoxy)-2-methylpropane significantly increases molecular weight (228.07 g/mol) and alters reactivity, making it suitable for nucleophilic substitution reactions .

Functional Group Differences Ether vs. Ester: Ethyl 2-methoxy-2-methylpropanoate (ester) exhibits distinct reactivity compared to ether analogs, such as susceptibility to hydrolysis. This makes esters more suitable for applications requiring controlled degradation (e.g., biodegradable plastics) .

Branched vs. Linear Structures

  • Branched compounds like 2-Methyl-2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]propane exhibit lower volatility and higher thermal stability due to steric hindrance, which is advantageous in high-temperature industrial processes .

Applications Glycol Ethers: Compounds with ethoxy-methoxy chains (e.g., 2-(2-(2-Methoxyethoxy)ethoxy)propane) are widely used in coatings and adhesives for their balanced polarity and solvent strength .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the etherification of a suitable diethylene glycol or triethylene glycol derivative with an isopropyl alcohol or related alkyl group under acid catalysis. The process often requires reflux conditions and subsequent purification by distillation to achieve high purity.

Detailed Synthetic Route

One reported method involves the reaction of diethylene glycol with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds under reflux, where the acid catalyst facilitates the formation of ether bonds by dehydration between hydroxyl groups of the glycol and the alcohol. The crude product is then purified by distillation to yield this compound with high purity.

Stepwise Synthesis from Triethylene Glycol Derivatives

A more elaborate synthetic route, documented in polymer chemistry research, involves the following steps:

  • Preparation of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl tosylate by tosylation of triethylene glycol monomethyl ether.
  • Conversion of the tosylate to the corresponding ethanethioate via reaction with potassium thioacetate.
  • Hydrolysis of the ethanethioate to yield 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol.
  • Subsequent reaction with a suitable electrophile such as 3-methylene-tetrahydropyran-2-one in the presence of tri-n-butylphosphine to form a thioether intermediate.
  • Polymerization or further functionalization steps to obtain the target compound or related derivatives.

This route is supported by detailed NMR, mass spectrometry, and chromatographic data confirming the structure and purity of intermediates and final products.

Comparative Data Table of Preparation Methods

Preparation Method Reaction Conditions Key Reagents Yield (%) Purification Method Notes
Acid-catalyzed etherification Reflux with acid catalyst Diethylene glycol, isopropyl alcohol Not specified (typical >70%) Distillation Simple, classical method
Tosylation → Thioacetate → Thiol → Thioether Multi-step, ambient to reflux temps Triethylene glycol monomethyl ether, tosyl chloride, potassium thioacetate, tri-n-butylphosphine 61-88% per step Column chromatography, vacuum distillation Detailed characterization available
Phase Transfer Catalysis (PTC) Room temperature, aqueous medium 3-thiophenemethanol, 2-[(methoxyethoxy)ethoxy]ethyl bromide, KOH, TBAB 88% Column chromatography Environmentally friendly, high yield

Analytical and Research Findings Supporting Preparation

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of methoxy and ethoxy groups and the methyl substitution on the propane backbone. Characteristic chemical shifts in the 3.3–3.8 ppm range for ether protons and methyl singlets at ~3.3 ppm are observed.
  • Mass Spectrometry: MALDI-TOF and ESI-MS data confirm molecular weights consistent with this compound and intermediates, supporting the successful synthesis and purity of the compounds.
  • Purity and Yield: Reported yields for multi-step syntheses range from 61% to 88% per step, with overall yields optimized by careful control of reaction conditions. Purity levels above 99% are achievable with appropriate purification.
  • Green Chemistry Considerations: The PTC method using water as solvent and mild conditions reduces environmental impact compared to traditional organic solvent-based methods.

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